molecular formula C7H9BrN2O B12957255 2-Bromo-3-methoxy-5,6-dimethylpyrazine

2-Bromo-3-methoxy-5,6-dimethylpyrazine

Cat. No.: B12957255
M. Wt: 217.06 g/mol
InChI Key: VTGIPXMZCONXRO-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-5,6-dimethylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries. The presence of bromine, methoxy, and dimethyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-5,6-dimethylpyrazine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-5,6-dimethylpyrazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-5,6-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 3-methoxy-5,6-dimethylpyrazine.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methoxy-5,6-dimethylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized as a flavoring agent in the food industry due to its distinctive aroma and taste.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-5,6-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2,5-dimethylpyrazine: Similar structure but lacks the bromine atom.

    2,5-Dimethylpyrazine: Lacks both the bromine and methoxy groups.

    2-Bromo-3,5-dimethylpyrazine: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-3-methoxy-5,6-dimethylpyrazine is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups enhances the compound’s potential for various applications in scientific research and industry.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-3-methoxy-5,6-dimethylpyrazine

InChI

InChI=1S/C7H9BrN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3

InChI Key

VTGIPXMZCONXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)OC)Br)C

Origin of Product

United States

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